This compound falls under the category of small molecules and is classified as an experimental drug. It has not yet received approval for clinical use, but its derivatives have shown promise in various biological assays.
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of 4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can be described as follows:
The molecular weight of this compound is approximately 396.53 g/mol. Its structural formula indicates multiple polar functional groups, which may impact its solubility and interaction with biological membranes.
The compound can participate in various chemical reactions typical for sulfonamides and amides:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize related derivatives.
The mechanism of action for 4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is primarily associated with its ability to inhibit specific enzymes involved in metabolic pathways:
The physical and chemical properties of 4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide are critical for understanding its behavior in biological systems:
The primary applications of 4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: